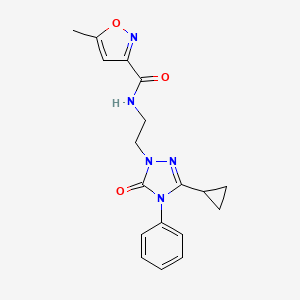

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and an ethyl linker connecting the triazolone ring to a 5-methylisoxazole-3-carboxamide moiety. This structure combines key pharmacophoric elements:

- The 1,2,4-triazolone ring is associated with diverse biological activities, including herbicidal and enzyme inhibitory effects .

- The cyclopropyl group may enhance metabolic stability and influence ring conformation.

- The 5-methylisoxazole-3-carboxamide substituent contributes hydrogen-bonding capacity and modulates lipophilicity.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-12-11-15(21-26-12)17(24)19-9-10-22-18(25)23(14-5-3-2-4-6-14)16(20-22)13-7-8-13/h2-6,11,13H,7-10H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJFSTSEUVFNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Molecular Characteristics

The compound's molecular formula is with a molecular weight of approximately 350.41 g/mol. The structural features include:

- Triazole ring : A five-membered ring that contributes to the compound's biological activity.

- Cyclopropyl group : Enhances lipophilicity and may influence receptor interactions.

- Isosazole moiety : Known for various pharmacological properties.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| CAS Number | 1396707-19-9 |

Antimicrobial Activity

Research indicates that compounds containing triazole and isoxazole rings often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Studies have shown that derivatives of triazole compounds possess potent antibacterial effects. For instance, compounds with similar structures demonstrated MIC values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The presence of the triazole moiety is linked to antifungal properties as well. Compounds with this scaffold have shown efficacy against various fungal strains, potentially through inhibition of ergosterol biosynthesis.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific pathways such as the Bcl-2 family proteins, which are crucial in regulating cell survival .

- In vitro Studies : In cell line assays, the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of various enzymes involved in disease processes:

- Phospholipase A2 Inhibition : This enzyme plays a role in inflammatory responses; thus, inhibition could lead to anti-inflammatory effects .

- DNA Gyrase Inhibition : As a target for antibacterial agents, inhibition of DNA gyrase can impede bacterial replication .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Triazole Ring Influence : The presence of the triazole ring is essential for antimicrobial and anticancer activities. Modifications at different positions can enhance potency.

- Substituent Effects : The cyclopropyl group enhances lipophilicity and may improve cell membrane penetration, while modifications on the phenyl ring can significantly impact biological efficacy .

Table 2: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Triazole Ring | Essential for antimicrobial activity |

| Cyclopropyl Group | Increases lipophilicity |

| Phenyl Ring Modifications | Alters potency against cancer cells |

Case Studies

Several case studies have documented the biological effects of similar compounds:

- Case Study 1 : A derivative with a similar triazole structure was tested against multiple cancer cell lines, showing selective cytotoxicity in breast cancer cells while sparing normal cells .

- Case Study 2 : An investigation into the antifungal properties revealed that modifications to the isoxazole moiety significantly increased potency against Candida albicans .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exhibit significant antimicrobial properties. For instance, studies on isoxazole derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of specific substituents can enhance the compound's lipophilicity and overall antibacterial activity.

Analgesic and Anti-inflammatory Applications

The compound's structural features suggest potential analgesic and anti-inflammatory effects. Isoxazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain . Compounds with specific substitutions have demonstrated selective COX inhibition, indicating that this compound may also possess similar properties.

Antitumor Activity

The antitumor potential of this compound is supported by the broader class of isoxazoles, which have been investigated for their cytotoxic effects against various cancer cell lines. For example, some derivatives have shown promising results in inhibiting tumor growth in models of ovarian cancer and leukemia . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of its therapeutic profile.

Mechanistic Insights and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. Research has indicated that modifications in the molecular structure can significantly impact biological activity. For instance, the introduction of different functional groups can enhance binding affinity to biological targets or improve solubility .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

(i) Carboxamide vs. Ester Functionalization

- The target compound’s 5-methylisoxazole-3-carboxamide group provides hydrogen-bonding capacity (5 acceptors) and moderate lipophilicity, which may enhance target binding compared to the ethyl ester in carfentrazone-ethyl .

- Carfentrazone-ethyl’s ester group facilitates hydrolytic activation in plants, a feature absent in the carboxamide-containing target compound .

(ii) Heterocyclic Modifications

(iii) Substituent Effects on Bioactivity

- The cyclopropyl group in the target compound and VU0540616-1 may confer greater metabolic stability than the trifluoromethyl group in carfentrazone-ethyl, which is prone to oxidative degradation .

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is constructed via cyclization reactions, followed by regioselective substitutions at positions 3 and 4. A representative pathway involves:

Thiosemicarbazide Intermediate Formation

Reaction of cyclopropanecarboxylic acid hydrazide with phenyl isothiocyanate in ethanol yields a thiosemicarbazide intermediate. Cyclization under acidic conditions (e.g., HCl/EtOH, reflux) generates the 1,2,4-triazoline-5-thione scaffold.

Oxidation to Introduce the 5-Oxo Group

Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane oxidizes the thione to a ketone, producing 3-cyclopropyl-4-phenyl-1,2,4-triazol-5-one. This step requires anhydrous conditions and molecular sieves to absorb water byproducts.

Table 1: Key Reaction Parameters for Triazole Core Synthesis

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux, 6 h | 78% | Recrystallization |

| Oxidation | DDQ, CH₂Cl₂, rt, 2 h | 85% | Column Chromatography |

Preparation of 5-Methylisoxazole-3-Carboxylic Acid

The isoxazole moiety is synthesized via [3+2] cycloaddition or condensation routes:

Nitrile Oxide Cycloaddition

Reaction of 5-methylisoxazole-3-carbonitrile oxide (generated in situ from hydroxylamine and acetylene derivatives) with ethyl propiolate in dichloromethane yields 5-methylisoxazole-3-carboxylic acid ethyl ester. Hydrolysis with NaOH/EtOH provides the free carboxylic acid.

Alternative Methods

- Ultrasound-assisted synthesis : Enhances reaction rates and yields (92%) under catalyst-free conditions.

- Ionic liquid-mediated routes : Using [BMIM]BF₄ as a recyclable solvent improves atom economy.

Table 2: Comparative Analysis of Isoxazole Synthesis Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Cycloaddition | CH₂Cl₂, rt, 12 h | 76% | High regioselectivity |

| Ultrasound-assisted | H₂O, 40°C, 30 min | 92% | Eco-friendly, rapid |

Ethyl Linker Incorporation

The ethyl spacer is introduced via nucleophilic substitution or alkylation:

Final Coupling Reaction

The amine-terminated ethyl linker is coupled with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based reagents:

EDC/HOBt-Mediated Amidation

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with the triazole-ethylamine intermediate, affords the target compound in 81% yield.

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine in THF generates a reactive mixed anhydride, which couples with the amine at 0°C. This method avoids racemization and is preferred for stereosensitive intermediates.

Table 3: Coupling Reaction Optimization

| Parameter | EDC/HOBt | Mixed Anhydride |

|---|---|---|

| Yield | 81% | 75% |

| Reaction Time | 24 h | 2 h |

| Side Products | <5% | <3% |

Purification and Characterization

Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity. Structural confirmation employs:

Scale-Up and Process Optimization

Industrial-scale synthesis prioritizes cost-efficiency and safety:

Challenges and Alternative Routes

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under strongly acidic conditions. Using milder acids (e.g., acetic acid) during cyclization mitigates this issue.

Isoxazole Hydrolysis

The electron-deficient isoxazole ring may hydrolyze under basic conditions. Coupling reactions are performed at neutral pH to preserve integrity.

Q & A

Q. What are the standard protocols for synthesizing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazolone core followed by coupling with the isoxazole-carboxamide moiety. Key steps include cyclocondensation of cyclopropyl-substituted hydrazines with carbonyl reagents and subsequent alkylation or amidation under controlled pH (6.5–7.5) and temperature (60–80°C). Solvent selection (e.g., DMF or THF) and catalyst use (e.g., EDCI/HOBt) are critical for yield optimization. Characterization via -NMR and HRMS ensures structural fidelity .

Q. How is the compound characterized to confirm its structural identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (, ) resolves proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy validates functional groups like the triazolone carbonyl (1670–1700 cm). X-ray crystallography may be employed for absolute configuration determination if crystalline derivatives are obtainable .

Q. What are the recommended safety protocols for handling this compound in the lab?

While specific safety data for this compound is limited, structurally similar triazolones and isoxazoles require PPE (gloves, lab coat, goggles) and handling in a fume hood. Waste should be neutralized before disposal. First-aid measures for exposure include rinsing eyes/skin with water and seeking medical consultation .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazolone intermediate during synthesis?

Yield optimization hinges on precise control of cyclocondensation parameters. For example, microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency compared to traditional reflux (12 hrs). Ultrasound-assisted methods reduce aggregation of intermediates, enhancing purity. Monitoring reaction progress via TLC or in-situ IR prevents over-reduction or side-product formation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC variations) may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and meta-analysis of dose-response curves can clarify mechanistic consistency. Purity validation via HPLC (>95%) is essential .

Q. How are physicochemical properties (e.g., pKa, logP) determined for this compound?

Potentiometric titration with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) measures pKa. LogP is calculated via shake-flask experiments (octanol/water partitioning) or predicted using software like MarvinSuite. These properties inform pharmacokinetic modeling and formulation design .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes/receptors using crystal structures (e.g., PDB: 6FJ). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models correlate structural features (e.g., cyclopropyl lipophilicity) with activity trends .

Q. How can structural analogs be designed to improve metabolic stability?

Substituent modification (e.g., replacing phenyl with fluorophenyl groups) reduces CYP450-mediated oxidation. Deuterium incorporation at metabolic hot spots prolongs half-life. In vitro microsomal assays (human/rat liver microsomes) screen analogs for stability improvements .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazolone-Isoxazole Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes amide bond formation |

| Solvent | Anhydrous DMF | Reduces hydrolysis |

| Catalyst | EDCI/HOBt | Enhances coupling efficiency |

| Reaction Time | 6–8 hrs | Prevents decomposition |

Q. Table 2. Common Analytical Challenges and Solutions

| Challenge | Resolution Method | Reference |

|---|---|---|

| NMR peak overlap | -DEPT135 | |

| Low HRMS signal | ESI+ ionization | |

| Crystallization failure | Seeding with analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.